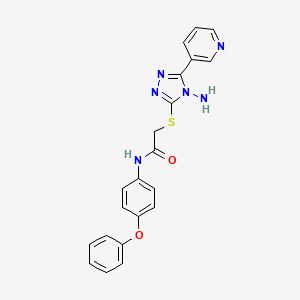

![molecular formula C14H18BrNO2S B2936523 tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 1002355-68-1](/img/structure/B2936523.png)

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is a compound with the CAS Number: 887593-53-5 . It has a molecular weight of 376.27 . The compound is stored in refrigerated conditions .

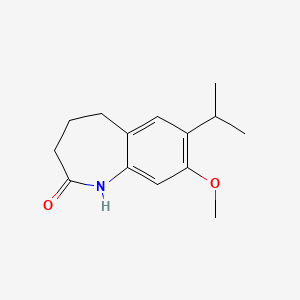

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is 1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 .

Physical and Chemical Properties Analysis

The compound “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” has a molecular weight of 376.27 . It is stored in refrigerated conditions .

Applications De Recherche Scientifique

Synthesis Techniques

Novel Aziridination of Olefins : tert-Butyl hypoiodite (t-BuOI) has been used in the synthesis of aziridines from olefins and sulfonamides. This method represents a metal-free aziridination process using readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).

Antimicrobial Agents Synthesis : A method involving tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate has been used to synthesize substituted phenyl azetidines, showing potential as antimicrobial agents. This process includes a series of reactions leading to various azetidine compounds (Doraswamy & Ramana, 2013).

Morpholine Derivatives Synthesis : An electrophile-induced ring closure using bromine in dichloromethane has been developed for transforming 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives (D’hooghe et al., 2006).

Chemical Reactions and Modifications

Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates, leading to various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

α-Alkylation of Borane Complexes : The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester has been investigated, improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).

Pharmaceutical and Biological Applications

Aza-Payne Rearrangement : This rearrangement of N-activated 2-aziridinemethanols, which can involve tert-butyl compounds, results in the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols (Ibuka, 1998).

Boc-Protected Amines Synthesis : A method involving tert-butyl compounds for the formation of acyl azide intermediates, leading to tert-butyl carbamate, demonstrates compatibility with various substrates including malonate derivatives, aiding in protected amino acids synthesis (Lebel & Leogane, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2-bromophenyl)sulfanylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-10(9-16)19-12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTQQNARWMJJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B2936444.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)